molecular formula C9H9NO B1364241 2-Methyl-benzofuran-7-ylamine CAS No. 26325-21-3

2-Methyl-benzofuran-7-ylamine

Cat. No.: B1364241
CAS No.: 26325-21-3
M. Wt: 147.17 g/mol
InChI Key: VMXJEZLMUVFOQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-benzofuran-7-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as copper iodide in one-pot synthesis reactions has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-benzofuran-7-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-Methyl-benzofuran-7-ylamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-methyl-1-benzofuran-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXJEZLMUVFOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390140
Record name 2-Methyl-benzofuran-7-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26325-21-3
Record name 2-Methyl-benzofuran-7-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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